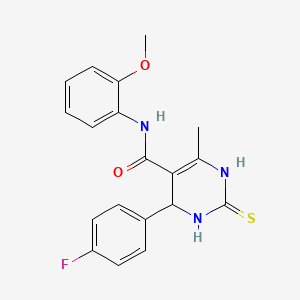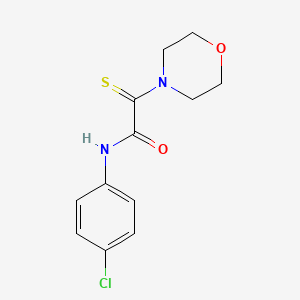![molecular formula C20H19BrO3 B4962943 7-[(2-bromobenzyl)oxy]-4-butyl-2H-chromen-2-one](/img/structure/B4962943.png)
7-[(2-bromobenzyl)oxy]-4-butyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[(2-bromobenzyl)oxy]-4-butyl-2H-chromen-2-one, also known as BBBC, is a synthetic compound that has gained attention in the scientific community for its potential therapeutic applications. BBBC belongs to the family of coumarin derivatives, which are known to exhibit a wide range of biological activities.
Mechanism of Action
The mechanism of action of 7-[(2-bromobenzyl)oxy]-4-butyl-2H-chromen-2-one is not fully understood, but studies suggest that it may act by inhibiting various signaling pathways involved in cancer cell growth and inflammation. 7-[(2-bromobenzyl)oxy]-4-butyl-2H-chromen-2-one has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell survival and proliferation. Additionally, 7-[(2-bromobenzyl)oxy]-4-butyl-2H-chromen-2-one has been shown to inhibit the NF-kB signaling pathway, which plays a crucial role in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
7-[(2-bromobenzyl)oxy]-4-butyl-2H-chromen-2-one has been shown to exhibit various biochemical and physiological effects, including anti-proliferative, anti-inflammatory, and neuroprotective effects. 7-[(2-bromobenzyl)oxy]-4-butyl-2H-chromen-2-one has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, 7-[(2-bromobenzyl)oxy]-4-butyl-2H-chromen-2-one has been shown to reduce the production of pro-inflammatory cytokines and enzymes, such as TNF-α, IL-6, and COX-2. 7-[(2-bromobenzyl)oxy]-4-butyl-2H-chromen-2-one has also been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the major advantages of 7-[(2-bromobenzyl)oxy]-4-butyl-2H-chromen-2-one is its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, 7-[(2-bromobenzyl)oxy]-4-butyl-2H-chromen-2-one is relatively easy to synthesize and purify, making it a suitable candidate for further research. However, one of the limitations of 7-[(2-bromobenzyl)oxy]-4-butyl-2H-chromen-2-one is its low solubility in water, which may limit its bioavailability and efficacy in vivo. Further research is needed to overcome this limitation and improve the pharmacokinetic properties of 7-[(2-bromobenzyl)oxy]-4-butyl-2H-chromen-2-one.
Future Directions
There are several future directions for research on 7-[(2-bromobenzyl)oxy]-4-butyl-2H-chromen-2-one. One of the areas of interest is the development of novel formulations of 7-[(2-bromobenzyl)oxy]-4-butyl-2H-chromen-2-one that can improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of 7-[(2-bromobenzyl)oxy]-4-butyl-2H-chromen-2-one and its potential targets in various diseases. Another area of interest is the evaluation of the safety and toxicity of 7-[(2-bromobenzyl)oxy]-4-butyl-2H-chromen-2-one in vivo, which is crucial for its clinical development. Finally, the potential synergistic effects of 7-[(2-bromobenzyl)oxy]-4-butyl-2H-chromen-2-one with other compounds or drugs should be investigated to maximize its therapeutic potential.
Conclusion:
In conclusion, 7-[(2-bromobenzyl)oxy]-4-butyl-2H-chromen-2-one is a synthetic compound that has gained attention in the scientific community for its potential therapeutic applications in various diseases. 7-[(2-bromobenzyl)oxy]-4-butyl-2H-chromen-2-one exhibits anti-proliferative, anti-inflammatory, and neuroprotective effects, and has shown promising results in preclinical studies. However, further research is needed to overcome its limitations and improve its pharmacokinetic properties. 7-[(2-bromobenzyl)oxy]-4-butyl-2H-chromen-2-one has the potential to become a valuable therapeutic agent for the treatment of various diseases, and its future development warrants further investigation.
Synthesis Methods
7-[(2-bromobenzyl)oxy]-4-butyl-2H-chromen-2-one can be synthesized using a multi-step process that involves the condensation of 2-hydroxyacetophenone with 2-bromobenzyl bromide, followed by the reaction with butyl magnesium bromide and 4-chloro-7-hydroxycoumarin. The final product is obtained after purification using column chromatography.
Scientific Research Applications
7-[(2-bromobenzyl)oxy]-4-butyl-2H-chromen-2-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Studies have shown that 7-[(2-bromobenzyl)oxy]-4-butyl-2H-chromen-2-one exhibits anti-proliferative activity against various cancer cell lines, including breast, lung, and colon cancer cells. 7-[(2-bromobenzyl)oxy]-4-butyl-2H-chromen-2-one has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes. Additionally, 7-[(2-bromobenzyl)oxy]-4-butyl-2H-chromen-2-one has shown promising results in the treatment of neurodegenerative disorders by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
7-[(2-bromophenyl)methoxy]-4-butylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrO3/c1-2-3-6-14-11-20(22)24-19-12-16(9-10-17(14)19)23-13-15-7-4-5-8-18(15)21/h4-5,7-12H,2-3,6,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBFZXNHVCIOFDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(2-bromobenzyl)oxy]-4-butyl-2H-chromen-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[1-(3-cyclopentylpropyl)-4-piperidinyl]-N-cyclopropylpropanamide](/img/structure/B4962878.png)
![4-{2-[2-(2-bromophenoxy)ethoxy]ethyl}morpholine](/img/structure/B4962879.png)
![N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-3-fluorobenzamide](/img/structure/B4962883.png)
![N-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B4962890.png)
![1-isopropyl-4-(3-{5-[3-(trifluoromethyl)benzyl]-1,3,4-oxadiazol-2-yl}propanoyl)piperazine](/img/structure/B4962891.png)
![2-[2-hydroxy-3-(4-nitrophenoxy)propyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide](/img/structure/B4962892.png)

![5-[4-(allyloxy)-3-bromo-5-methoxybenzylidene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4962913.png)

![2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4962928.png)


![5-{[(3-methylphenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4962948.png)